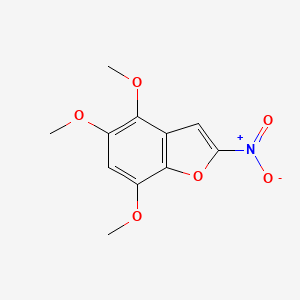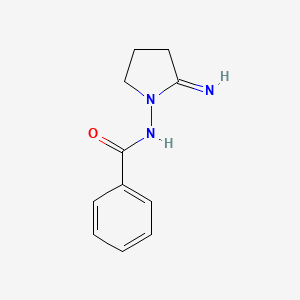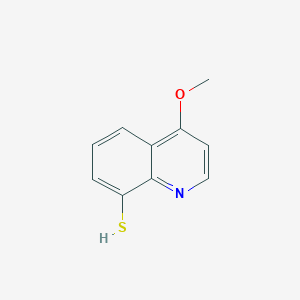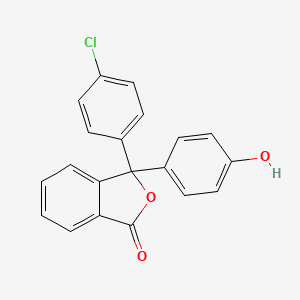
4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes multiple chiral centers and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable precursor such as 2-ethyl-1,2-dimethylcyclohexanone, the compound undergoes cyclization to form the quinoline ring structure.
Hydroxylation: Introduction of the hydroxyl group at the 4-position is achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: The reduction of any intermediate double bonds is carried out using hydrogenation catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts.
Substitution: The ethyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinoline ring structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
Uniqueness
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is unique due to its specific substitution pattern and the presence of multiple chiral centers. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
20422-70-2 |
|---|---|
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H25NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h10-12,15H,4-9H2,1-3H3 |
InChI-Schlüssel |
UKBFFPGRVCZRQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(N(C2C1CCCC2)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)

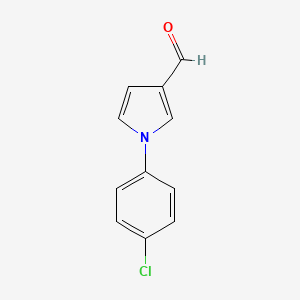
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
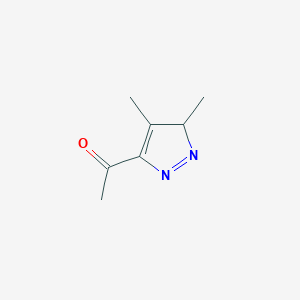
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)


